molecular formula C9H6ClF3N2O B3037461 4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 478047-26-6

4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3037461
CAS No.: 478047-26-6
M. Wt: 250.6 g/mol
InChI Key: NAPPSDDYMVSIIR-ONEGZZNKSA-N
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Description

4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that features a trifluoromethyl group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 5-chloropyridin-2-amine with a trifluoromethylated ketone under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: A related compound used as an insecticide.

    Fluoropyridines: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and agrochemical applications.

Properties

IUPAC Name

(E)-4-[(5-chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O/c10-6-1-2-8(15-5-6)14-4-3-7(16)9(11,12)13/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPSDDYMVSIIR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Cl)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
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4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one

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